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Technical Support Center: TNO155 Treatment

This technical support center provides researchers, scientists, and drug development
professionals with guidance on utilizing TNO155, a SHP2 inhibitor, in preclinical studies. It
includes frequently asked questions and troubleshooting guides to address common
challenges encountered during experimentation.

Frequently Asked Questions (FAQSs)

Q1: What is TNO155 and what is its primary mechanism of action?

TNO155 is a selective, allosteric, and orally active inhibitor of SHP2 (Src homology 2 domain-
containing protein tyrosine phosphatase 2).[1][2][3][4] SHP2 is a non-receptor protein tyrosine
phosphatase that plays a crucial role in signal transduction downstream of receptor tyrosine
kinases (RTKSs).[3][4][5] By inhibiting SHP2, TNO155 blocks the RAS-MAPK signaling pathway,
which is frequently hyperactivated in various cancers and promotes cell proliferation and
survival.[1][2][5][6]

Q2: Which cancer cell lines are sensitive to TNO155 treatment?
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Sensitivity to TNO155 varies across different cancer cell lines and is often context-dependent.
Generally, cell lines with mutations that lead to the activation of the RTK-RAS-MAPK pathway
are more likely to be sensitive.

o EGFR-mutant Non-Small Cell Lung Cancer (NSCLC): A subset of EGFR-mutant NSCLC cell
lines, such as NCI-H3255, HCC827, and PC9, have shown sensitivity to TNO155.[7]

o ALK-mutant Neuroblastoma: Neuroblastoma cell lines with ALK mutations are more sensitive
to TNO155 compared to ALK wild-type cells.[6][8][9][10]

o KRAS G12C mutant cancers: While TNO155 has limited efficacy as a monotherapy, it shows
strong synergistic effects when combined with KRAS G12C inhibitors in lung and colorectal
cancer cell lines.[5][11][12]

Q3: What are the known mechanisms of resistance to TNO155?
Resistance to TNO155 can be intrinsic or acquired.
e Intrinsic Resistance:

o NRAS mutations: Cell lines with NRAS mutations, such as CHP-212 and SK-N-AS in
neuroblastoma, have demonstrated insensitivity to TNO155.[6]

o Low SHP2 Expression: Cells with relatively lower expression of SHP2 may be less
sensitive to its inhibition.[6]

o Lack of dependency on KRAS signaling: Some cancer cell lines may not be solely
dependent on the KRAS signaling pathway for their survival and proliferation.[12]

e Acquired Resistance:

o Feedback Reactivation of MAPK Pathway: Cancer cells can develop resistance by
reactivating the MAPK pathway through alternative signaling routes.[5][13][14] TNO155 is
often used in combination with other targeted therapies to overcome this feedback
reactivation.[5][11][12]
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o Alterations in Downstream Signaling: Mutations or alterations in proteins downstream of
SHP2 in the MAPK pathway can also lead to resistance.[14]

Q4: In which combination therapies has TNO155 shown promise?
TNO155 has demonstrated synergistic effects in combination with various targeted therapies:

o EGFR Inhibitors: In EGFR-mutant lung cancer models, combining TNO155 with EGFR
inhibitors like nazartinib or osimertinib leads to sustained ERK inhibition and enhanced
efficacy.[5][11]

e ALK Inhibitors: In ALK-driven neuroblastoma, TNO155 in combination with ALK inhibitors
(crizotinib, ceritinib, or lorlatinib) synergistically reduces cell growth and overcomes
resistance.[6][8][9][10]

o KRAS G12C Inhibitors: TNO155 enhances the efficacy of KRAS G12C inhibitors by blocking
the feedback activation of wild-type KRAS or other RAS isoforms.[5][11][12]

o BRAF/MEK Inhibitors: In BRAF V600E colorectal cancer, TNO155 can overcome intrinsic
resistance to BRAF and MEK inhibitors by blocking EGFR-mediated feedback reactivation of
the MAPK pathway.[5][11]

e CDK4/6 Inhibitors: Combination with CDK4/6 inhibitors like ribociclib has shown benefit in
lung and colorectal cancer models.[5][11]

e Immune Checkpoint Inhibitors: TNO155 can inhibit RAS activation by CSF1R, which is
important for the maturation of immunosuppressive tumor-associated macrophages,
suggesting potential for combination with anti-PD-1 antibodies.[5][11]

Troubleshooting Guides
Problem 1: High variability in cell viability assay results.

Possible Causes & Solutions:

 Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding.
Calibrate your pipettes and use a consistent technique for dispensing cells into each well. A
cell counter can help ensure accurate seeding density.[15]
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o Edge Effects in Multi-well Plates: The outer wells of a microplate are more prone to
evaporation, leading to changes in media concentration. To minimize this, avoid using the
outermost wells or fill them with sterile PBS or media without cells.

o Cell Clumping: Clumps of cells can lead to uneven drug exposure and inaccurate viability
readings. Ensure complete dissociation of cells during subculturing and before seeding.

 Inappropriate Assay Endpoint: The timing of the viability measurement is critical. If the assay
is performed too early, the full effect of the drug may not be observed. If performed too late,
cell overgrowth in control wells can skew the results. It is advisable to perform a time-course
experiment to determine the optimal endpoint.[16][17]

Problem 2: No significant difference in cell viability
between control and TNO155-treated groups.

Possible Causes & Solutions:

e Cell Line Insensitivity: The chosen cell line may be intrinsically resistant to TNO155. Verify
the genetic background of your cell line (e.g., for NRAS mutations) and consider testing a
panel of cell lines with known sensitivities.[6]

o Suboptimal Drug Concentration: The concentrations of TNO155 used may be too low. It is
recommended to perform a dose-response experiment with a wide range of concentrations
(e.g., using 10-fold serial dilutions for an initial test) to determine the IC50 value for your
specific cell line.[16][17]

e Drug Inactivity: Ensure the TNO155 stock solution is properly stored and has not expired.
Prepare fresh dilutions for each experiment.

e Short Treatment Duration: The duration of TNO155 treatment may be insufficient to induce a
significant effect. Consider extending the incubation time and performing a time-course
experiment.

Problem 3: Unexpected or off-target effects observed.

Possible Causes & Solutions:
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» High Drug Concentration: Excessively high concentrations of any compound can lead to
non-specific toxicity. Stick to concentrations around the determined IC50 value for your
experiments. TNO155 has shown off-target effects at high concentrations on Cavl.2, VMAT,
and SST3.[3][4]

» Contamination: Microbial contamination can affect cell health and interfere with assay
results. Regularly check cell cultures for contamination and practice good aseptic technique.

o Cell Line Misidentification or Contamination: Ensure the identity of your cell line through
short tandem repeat (STR) profiling. Cross-contamination with other cell lines can lead to
unexpected results.

Quantitative Data

Table 1: IC50 Values of TNO155 in Various Cancer Cell Lines

© 2026 BenchChem. All rights reserved. 5/13 Tech Support


https://www.cancer-research-network.com/2020/05/23/tno155-is-an-orally-active-wt-shp2-inhibitor-with-antineoplastic-activity/
https://www.medchemexpress.com/literature/tno155-is-an-orally-active-wt-shp2-inhibitor-with-antineoplastic-activity.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12388713?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

. . TNO155 IC50
Cell Line Cancer Type Key Mutations (M) Reference
1
Esophageal
KYSE520 Squamous Cell - 0.100 [31[4]
Carcinoma

Non-Small Cell
PC-9 EGFR ex19del 1.56 [5]
Lung Cancer

PC-9

Non-Small Cell EGFR ex19del,
(EGFRT790M/C 1.38 [5]

Lung Cancer T790M, C797S
797S)
ALK-mutant Significantly
Neuroblastoma Neuroblastoma ALK mutations lower than ALK- [6]
(average) wit
ALK-wildtype .

) Higher than ALK-
Neuroblastoma Neuroblastoma ALK wild-type [6]
mutant

(average)
CHP-212 Neuroblastoma NRAS mutation Insensitive [6]
SK-N-AS Neuroblastoma NRAS mutation Insensitive [6]

Experimental Protocols & Visualizations
Protocol 1: Cell Viability (MTT) Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of
cells.[15][18]

Materials:
o 96-well cell culture plates
e Cancer cell line of interest

o Complete cell culture medium
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e TNO155 stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e DMSO (Dimethyl sulfoxide)
e Phosphate-buffered saline (PBS)
e Microplate reader
Procedure:
o Cell Seeding:
o Trypsinize and count cells.

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 uL of complete medium.

o Incubate for 24 hours to allow for cell attachment.
e Drug Treatment:

o Prepare serial dilutions of TNO155 in complete medium. The final DMSO concentration
should be consistent across all wells and typically below 0.1%.

o Remove the old medium from the wells and add 100 pL of the medium containing the
different concentrations of TNO155. Include a vehicle control (medium with DMSO) and a
blank (medium only).

o Incubate for the desired treatment period (e.g., 72 hours).
e MTT Addition and Incubation:

o After incubation, add 10 puL of MTT solution to each well.
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o Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT
into purple formazan crystals.

e Formazan Solubilization:

o Carefully remove the medium from each well.

o Add 100 pL of DMSO to each well to dissolve the formazan crystals.

o Gently shake the plate for 10-15 minutes to ensure complete dissolution.
o Data Acquisition:

o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:

o Subtract the absorbance of the blank wells from all other readings.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the dose-response curve and determine the IC50 value using appropriate software
(e.g., GraphPad Prism).
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Cell Viability Assay Workflow
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Caption: Workflow for a typical cell viability (MTT) assay.
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Signaling Pathway: TNO155 Inhibition of the
RTK/RAS/IMAPK Pathway

This diagram illustrates the mechanism by which TNO155 inhibits the RAS-MAPK signaling
cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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